molecular formula C7H11NO2S2 B12542006 2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester CAS No. 143982-59-6

2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester

Cat. No.: B12542006
CAS No.: 143982-59-6
M. Wt: 205.3 g/mol
InChI Key: DTBMADBONRHZBI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester is a chemical compound with a complex structure that includes both an ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester typically involves the reaction of 2-Propenoic acid with bis(methylthio)methyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or other reduced compounds.

Scientific Research Applications

2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: A simpler ester with similar chemical properties but lacking the amino group.

    2-Propenoic acid, 2-methyl-, heptyl ester: Another ester with a different alkyl group, leading to variations in chemical behavior and applications.

Uniqueness

2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester is unique due to the presence of both an ester and an amino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

143982-59-6

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

methyl 2-[bis(methylsulfanyl)methylideneamino]prop-2-enoate

InChI

InChI=1S/C7H11NO2S2/c1-5(6(9)10-2)8-7(11-3)12-4/h1H2,2-4H3

InChI Key

DTBMADBONRHZBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)N=C(SC)SC

Origin of Product

United States

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